molecular formula C56H90S4Sn2 B15126117 [4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B15126117
M. Wt: 1129.0 g/mol
InChI Key: WBFJTRHVGBARDV-UHFFFAOYSA-N
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Description

[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound This compound is notable for its unique structure, which includes multiple thiophene rings and trimethylstannyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps. The process begins with the preparation of the thiophene derivatives, followed by the introduction of the trimethylstannyl groups. Common reagents used in these reactions include organotin reagents and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its electronic properties.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, [4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is studied for its potential use in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for developing new materials.

Biology

While its biological applications are less explored, the compound’s organotin components suggest potential use in medicinal chemistry, particularly in the development of new drugs or diagnostic agents.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, especially in targeting specific molecular pathways. further research is needed to fully understand its biological activity and safety profile.

Industry

In industry, [4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is of interest for its potential use in organic electronics, such as in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of [4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with specific molecular targets. The compound’s trimethylstannyl groups can interact with various biological molecules, potentially affecting cellular processes. The thiophene rings contribute to its electronic properties, making it useful in materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • [4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : This compound is unique due to its specific combination of thiophene rings and trimethylstannyl groups.
  • Other Organotin Compounds : Similar compounds include other organotin derivatives, which also exhibit interesting chemical and electronic properties.

Uniqueness

The uniqueness of [4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its specific structure, which combines the properties of thiophene rings and organotin groups. This combination makes it particularly valuable for applications in organic electronics and materials science.

Properties

Molecular Formula

C56H90S4Sn2

Molecular Weight

1129.0 g/mol

IUPAC Name

[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C50H72S4.6CH3.2Sn/c1-7-13-17-19-21-23-27-39-35-45(53-43(39)33-37(11-5)25-15-9-3)47-41-29-31-52-50(41)48(42-30-32-51-49(42)47)46-36-40(28-24-22-20-18-14-8-2)44(54-46)34-38(12-6)26-16-10-4;;;;;;;;/h29-30,35-38H,7-28,33-34H2,1-6H3;6*1H3;;

InChI Key

WBFJTRHVGBARDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)CCCCCCCC)[Sn](C)(C)C)CC(CC)CCCC

Origin of Product

United States

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